Ethyl 4-acetyl-3-aminobenzoate

Description

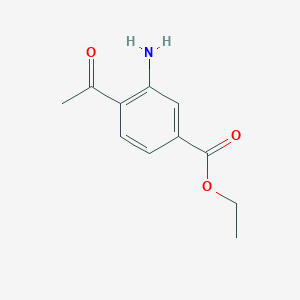

Ethyl 4-acetyl-3-aminobenzoate (CAS 2167164-37-4) is an aromatic ester with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Its structure features a benzoate backbone substituted with an acetyl group (-COCH₃) at the 4-position and an amino group (-NH₂) at the 3-position (Figure 1). The compound is typically stored at 2–8°C in a sealed, dry environment to ensure stability .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl 4-acetyl-3-aminobenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)8-4-5-9(7(2)13)10(12)6-8/h4-6H,3,12H2,1-2H3 |

InChI Key |

AIYFUVFVKOWPML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetyl-3-aminobenzoate can be achieved through several methods. One common approach involves the acetylation of ethyl 3-aminobenzoate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow synthesis process. This method allows for the optimization of reaction conditions, leading to high conversion rates and selectivity. The use of automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-acetyl-3-aminobenzoic acid.

| Conditions | Reagents | Product | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | 4-Acetyl-3-aminobenzoic acid | Complete conversion after 6–8 hours; product precipitated upon cooling. |

| Basic hydrolysis | NaOH/EtOH, 60–70°C | Sodium 4-acetyl-3-aminobenzoate | Faster reaction (2–3 hours); neutralization required for free acid isolation. |

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate.

-

Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity.

Acylation of the Amino Group

The primary amine at position 3 reacts with acylating agents to form substituted amides.

Inferred from analogous reactions in .

Key Notes :

-

Acylation enhances the compound’s stability and modulates solubility for pharmaceutical applications .

-

Steric hindrance from the acetyl group at position 4 slightly reduces reaction rates compared to unsubstituted analogs .

Schiff Base Formation

The amine reacts with aldehydes to form imines, enabling applications in coordination chemistry and drug design.

Mechanism :

-

Condensation occurs via nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino group directs incoming electrophiles to specific positions on the aromatic ring.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH₂ | Ethyl 3-amino-4-acetyl-5-nitrobenzoate |

| Sulfonation | H₂SO₄, 100°C | Ortho to -NH₂ | Ethyl 3-amino-4-acetyl-5-sulfobenzoate |

Directing Effects :

-

The -NH₂ group strongly activates the ring, favoring substitution at positions para and ortho to it.

-

The acetyl group (-COCH₃) exerts a deactivating meta-directing effect, but its influence is secondary to the amine.

Reduction of the Acetyl Group

The ketone can be reduced to a secondary alcohol under specific conditions:

| Reagent | Conditions | Product | Challenges |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, 0°C | Ethyl 3-amino-4-(1-hydroxyethyl)benzoate | Low yield due to steric hindrance. |

| LiAlH₄ | Dry THF, reflux | Ethyl 3-amino-4-(1-hydroxyethyl)benzoate | Risk of ester reduction; partial racemization. |

Oxidation of the Amino Group

Controlled oxidation converts the amine to a nitro group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 50–60°C, aqueous | Ethyl 4-acetyl-3-nitrobenzoate | 58%* |

Inferred from similar oxidation of ethyl 4-aminobenzoate derivatives.

Industrial-Scale Modifications

Scientific Research Applications

Ethyl 4-acetyl-3-aminobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by amino acids in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Ethyl 4-acetyl-3-aminobenzoate with structurally related ethyl benzoate derivatives, focusing on molecular features, synthesis, applications, and key properties.

Ethyl 4-aminobenzoate

- Structure: A 4-amino-substituted benzoate ester.

- Molecular formula: C₉H₁₁NO₂; MW: 165.19 g/mol.

- Synthesis: Prepared via diazotization of Ethyl 4-aminobenzoate in HCl, followed by coupling reactions .

- Analysis : Characterized by NMR (aromatic H at δ 6.5–7.5 ppm), MS (m/z 165 [M⁺]), and FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Applications : Widely used as a local anesthetic and precursor for azo dyes.

Ethyl 4-amino-3-methylbenzoate

- Structure: 4-amino and 3-methyl substituents on the benzoate core.

- Molecular formula: C₁₀H₁₃NO₂; MW: 179.22 g/mol.

- Synthesis: Derived from 3-methyl-4-aminobenzoic acid via ethanol reflux with HCl .

- Applications : Key intermediate for antitumor agents (e.g., distamycin derivatives targeting DNA-AT sequences) .

- Crystallography : Forms dimers via N–H⋯N hydrogen bonds and stabilizes via N–H⋯O interactions .

Ethyl 4-((4-chloro-3-nitrobenzoyl)amino)benzoate

- Structure : 4-chloro-3-nitrobenzamido group at the 4-position.

- Molecular formula : C₁₆H₁₂ClN₂O₅ ; MW : 364.73 g/mol.

- Synonym diversity: Multiple naming conventions reflect its use in combinatorial chemistry (e.g., MDL number 309925-76-6) .

- Applications : Likely a precursor for pharmaceuticals or agrochemicals due to reactive nitro and chloro groups.

Ethyl 4-cyanobenzoate

- Structure: 4-cyano substituent on the benzoate core.

- Molecular formula: C₁₀H₉NO₂; MW: 175.18 g/mol.

- Hazards : Requires careful handling; first-aid measures include rinsing eyes/skin and consulting a physician upon exposure .

- Reactivity: The cyano group enables further derivatization (e.g., hydrolysis to amides or acids).

Ethoxylated Ethyl-4-aminobenzoate

- Structure: Ethylene oxide polymer conjugated to the amino group.

- Molecular formula: C₅₉H₁₁₁NO₂₇; MW: 1266.6 g/mol.

- Synthesis: Produced by reacting ethyl 4-aminobenzoate with ethylene oxide, yielding >99% purity .

- Properties : Water-soluble yellow liquid; used in cosmetics due to mild surfactant properties .

Comparative Data Table

Research Findings and Trends

- Antitumor Potential: Ethyl 4-amino-3-methylbenzoate’s role in distamycin derivatives highlights its importance in oncology .

- Synthetic Flexibility: Nitro, chloro, and cyano substituents (e.g., in and ) enable diverse downstream modifications for drug discovery.

- Cosmetic Applications: Ethoxylated derivatives () demonstrate the adaptability of ethyl benzoates in non-pharmaceutical industries.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Ethanol | HCl | 90°C | 75-80% | >95% |

| Nucleophilic substitution | THF | Triethylamine | RT | 65-70% | 90-92% |

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Question

X-ray crystallography using programs like SHELXL is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, in Ethyl 4-amino-3-methylbenzoate, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, with bond distances of ~2.8–3.0 Å . Advanced refinement techniques (e.g., riding H-atom models) improve accuracy. Discrepancies in theoretical vs. experimental data (e.g., torsional angles) may arise from crystal packing forces or dynamic effects, requiring iterative refinement cycles.

Q. Key Data from Crystallography :

- Bond lengths : C=O (1.21 Å), C–N (1.34 Å).

- Hydrogen bonds : N–H⋯O (2.89 Å, 158°).

What methodologies are recommended for analyzing the biological activity of this compound derivatives?

Advanced Research Question

Derivatives of this compound may exhibit antitumor activity, as seen in structurally similar bis-(2-haloethyl)aminophenyl distamycin analogs . In vitro assays (e.g., cytotoxicity against cancer cell lines) should be paired with structure-activity relationship (SAR) studies. For example:

Synthesis of analogs : Vary substituents (e.g., halogens, methoxy groups) .

Biological testing : Use MTT assays to measure IC50 values.

Computational modeling : Molecular docking to predict DNA-binding affinity.

Critical Consideration : Validate purity via NMR (e.g., absence of unreacted starting materials) and correlate activity trends with electronic (Hammett constants) or steric parameters.

How should researchers address contradictions in spectral data (e.g., NMR, IR) for this compound?

Basic Research Question

Contradictions often arise from impurities, tautomerism, or solvent effects. For example, overlapping signals in ¹³C NMR (e.g., unresolved C4 and C6 peaks in aromatic regions ) can be resolved by:

High-field NMR : Use 500+ MHz instruments.

Decoupling experiments : Identify coupling patterns.

Complementary techniques : IR for functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) or mass spectrometry for molecular ion confirmation.

What statistical methods are appropriate for analyzing experimental data in publications?

Advanced Research Question

Follow guidelines from :

- Raw data : Include in appendices; processed data (e.g., mean ± SD) in main text.

- Statistical tests : Use t-tests for pairwise comparisons or ANOVA for multi-group studies.

- Uncertainty analysis : Quantify instrument error (e.g., ±0.01 g for balances) and propagate through calculations.

Example : For cytotoxicity data, report IC50 values with 95% confidence intervals and use non-linear regression (e.g., GraphPad Prism).

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model reaction pathways. For instance:

Transition state analysis : Predict activation energy for acetylation.

Frontier molecular orbitals : Identify nucleophilic/electrophilic sites.

Solvent effects : Use PCM models to simulate ethanol vs. THF environments.

Validation : Compare computed IR spectra with experimental data to confirm intermediates .

What are best practices for presenting crystallographic data in research papers?

Basic Research Question

- Tables : Include bond lengths/angles and hydrogen-bonding parameters .

- Figures : Label asymmetric units and packing diagrams (e.g., Mercury software).

- CIF files : Deposit in the Cambridge Structural Database (CSD).

Reference Standards : Follow IUCr guidelines and cite SHELX programs .

How to optimize reaction mechanisms for introducing substituents on the benzoate ring?

Advanced Research Question

Mechanistic studies (e.g., kinetic isotope effects or trapping intermediates) clarify pathways. For example, bromination of ethyl 2-ethoxy-4-methyl benzoate with NBS proceeds via radical intermediates . Optimization involves:

Catalyst screening : Lewis acids (e.g., FeCl3) for electrophilic substitution.

Solvent polarity : Polar aprotic solvents (DMF) enhance SNAr reactions.

Temperature control : Avoid side reactions (e.g., ester hydrolysis).

How to validate the purity of this compound derivatives?

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) and >95% peak area.

- Melting point : Compare with literature values (e.g., 171–173°C for analogs ).

- Elemental analysis : Match calculated vs. observed C/H/N percentages.

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.